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Introduction

GSK3179106 is a first-in-class, potent, and selective small molecule inhibitor of the
Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Developed by
GlaxoSmithKline, this compound has been investigated as a potential therapeutic for Irritable
Bowel Syndrome (IBS).[1][3] The rationale for its development stems from the critical role of
RET signaling in the development and maintenance of the enteric nervous system (ENS).[1]
Dysregulation of the ENS is believed to contribute to the symptoms of IBS, such as abdominal
pain and altered bowel habits. GSK3179106 is designed to be gut-restricted, minimizing
systemic exposure and potential side effects. This document provides a comprehensive
technical overview of the discovery and development of GSK3179106, including its mechanism
of action, key preclinical and clinical data, and detailed experimental methodologies.

Discovery and Medicinal Chemistry

The discovery of GSK3179106 was the result of a targeted screening effort and subsequent
structure-activity relationship (SAR) optimization. The aim was to develop a potent and
selective RET inhibitor with physicochemical properties that would limit its absorption from the
gastrointestinal tract. The chemical name for GSK3179106 is 2-(4-(4-ethoxy-6-0x0-1,6-
dihydropyridin-3-yl)-2-fluorophenyl)-N-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-
yl)acetamide. The medicinal chemistry campaign focused on optimizing potency, selectivity,

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b8067863?utm_src=pdf-interest
https://www.benchchem.com/product/b8067863?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30034590/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6047170/
https://pubmed.ncbi.nlm.nih.gov/30034590/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.8b00035
https://pubmed.ncbi.nlm.nih.gov/30034590/
https://www.benchchem.com/product/b8067863?utm_src=pdf-body
https://www.benchchem.com/product/b8067863?utm_src=pdf-body
https://www.benchchem.com/product/b8067863?utm_src=pdf-body
https://www.benchchem.com/product/b8067863?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8067863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

and minimizing mutagenicity, leading to the identification of GSK3179106 as a clinical
candidate.

Mechanism of Action

GSK3179106 functions as a potent inhibitor of RET kinase. RET is a receptor tyrosine kinase
that, upon binding to its co-receptor/ligand complex (GFRo/GDNF family ligands), undergoes
dimerization and autophosphorylation, initiating downstream signaling cascades. These
pathways are crucial for neuronal survival, function, and plasticity within the ENS. In conditions
like IBS, it is hypothesized that sensitization of colonic afferent neurons contributes to visceral
hypersensitivity. By inhibiting RET kinase in the gut, GSK3179106 is intended to normalize
neuronal function and alleviate the symptoms of IBS.

Below is a diagram illustrating the proposed signaling pathway of RET and the inhibitory action
of GSK3179106.
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RET Signaling Pathway and Inhibition by GSK3179106
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Caption: RET signaling pathway and its inhibition by GSK3179106.

Preclinical Pharmacology
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In Vitro Potency and Selectivity

GSK3179106 demonstrated potent inhibition of RET kinase in biochemical assays. Its

selectivity was assessed against a broad panel of other kinases.

Table 1: In Vitro Potency and Selectivity of GSK3179106

Target/Assay IC50 (nM) Reference
RET (human, biochemical) 0.3
RET (human, biochemical) 0.4
RET (rat, biochemical) 0.2
RET (cellular) 11

VEGFR2

273-fold less potent than RET

Kinase Panel (>300 kinases)

26 kinases inhibited at 1 uM

Cellular Activity

The inhibitory effect of GSK3179106 on RET phosphorylation and cell proliferation was

evaluated in various cell lines.

Table 2: Cellular Activity of GSK3179106

Cell Line Assay IC50 (nM) Reference
TT (RET-dependent) Proliferation 255

SK-N-AS (RET- o

_ Proliferation >10,000

independent)

A549 (RET-

) Proliferation >10,000

independent)

SK-N-AS RET Phosphorylation 4.6

TT RET Phosphorylation 11.1
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In Vivo Efficacy

The efficacy of GSK3179106 was assessed in a rat model of colonic hypersensitivity, a key

feature of IBS.

Table 3: In Vivo Efficacy of GSK3179106 in a Rat Model of Colonic Hypersensitivity

Route of Dosing
Dose o . . Outcome Reference
Administration Regimen
Reduced
) ) visceromotor
Twice daily for
10 mg/kg Oral (p.o.) response to
3.5 days
colorectal
distension

Pharmacokinetics

Pharmacokinetic studies were conducted in rats to evaluate the distribution of GSK3179106,

confirming its gut-restricted properties.

Table 4: Pharmacokinetic Parameters of GSK3179106 in Rats
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Parameter Value Conditions Reference
0.06 mg/kg single IV

AUC (plasma) 102 ng-h/mL
dose
10 mg/kg oral dose,

Cmax (plasma) 40 ng/mL twice daily for 3.5

days

Cmax (colon contents)

287,500 ng/mL

10 mg/kg oral dose,
twice daily for 3.5
days

Cmax (duodenum)

15,713 ng/mL

10 mg/kg oral dose,
twice daily for 3.5
days

Cmax (jejunum)

12,800 ng/mL

10 mg/kg oral dose,
twice daily for 3.5
days

Cmax (ileum)

5,520 ng/mL

10 mg/kg oral dose,
twice daily for 3.5
days

Clinical Development

GSK3179106 progressed to Phase | clinical trials in healthy volunteers to assess its safety,

tolerability, and pharmacokinetics.

Table 5: Overview of Phase | Clinical Trials for GSK3179106
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Trial Study . ] Key
. ) Population Dosing T Reference
Identifier Design Findings
Well tolerated
up to 800 mg.
Low and less
Single-dose, than dose-
NCT0272728 randomized, 16 healthy 10 mg to 800 proportional
3 placebo- volunteers mg bioavailability
controlled when fasted.
Significant
food effect
observed.
Well tolerated
up to 400 mg
total daily
dose. Dose-
5 mg to 100
dependent
mg once
Repeat-dose, _ exposure up
) daily; 100 mg
NCT0279899  randomized, 46 healthy to 100 mg but
and 200 mg
1 placebo- volunteers ] ] not dose-
twice daily for )
controlled ) proportional.
14 days with )
Accumulation
food

observed with
both once
and twice

daily dosing.

Experimental Protocols

RET Kinase Inhibition Assay (Biochemical)

 Principle: To measure the in vitro inhibitory activity of GSK3179106 against the RET kinase.

» Methodology: A standard enzymatic assay format, such as a time-resolved fluorescence

resonance energy transfer (TR-FRET) assay, is typically used. The assay measures the

phosphorylation of a substrate peptide by the RET kinase domain.
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o Recombinant human RET kinase is incubated with a biotinylated substrate peptide and
ATP in an assay buffer.

o GSK3179106 at various concentrations is added to the reaction mixture.
o The reaction is allowed to proceed for a defined period at a controlled temperature.

o The reaction is stopped, and a detection reagent mix containing a europium-labeled anti-
phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) is added.

o After incubation, the TR-FRET signal is read on a compatible plate reader. The signal is
proportional to the extent of substrate phosphorylation.

o IC50 values are calculated by fitting the dose-response data to a four-parameter logistic
equation.

Cell Proliferation Assay

¢ Principle: To determine the effect of GSK3179106 on the proliferation of RET-dependent and
RET-independent cancer cell lines.

o Methodology:

o Cells (e.g., TT, SK-N-AS, A549) are seeded in 96-well plates and allowed to adhere
overnight.

o The cells are then treated with a range of concentrations of GSK3179106 or vehicle
control.

o The plates are incubated for a specified period (e.g., 3 to 8 days).

o Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-
Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of
metabolically active cells.

o Luminescence is measured using a plate reader.

o IC50 values are determined from the dose-response curves.
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In Vivo Colonic Hypersensitivity Model

e Principle: To evaluate the efficacy of GSK3179106 in a non-inflammatory rat model of
visceral hypersensitivity.

o Methodology:

o Atransient colonic irritation is induced in rats by a low concentration of acetic acid
administered as an enema. This sensitizes the colonic afferent nerves.

o Rats are treated orally with GSK3179106 (e.g., 10 mg/kg, twice daily for 3.5 days) or
vehicle.

o Following the treatment period, colorectal distension is performed by inflating a balloon
catheter inserted into the colon to various pressures.

o The visceromotor response (VMR), typically quantified by counting abdominal muscle
contractions, is visually monitored and recorded.

o The reduction in the VMR in the drug-treated group compared to the vehicle-treated group
indicates an analgesic effect.

The workflow for the in vivo colonic hypersensitivity experiment is depicted below.
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In Vivo Colonic Hypersensitivity Workflow
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Caption: Workflow for the in vivo colonic hypersensitivity model.

Conclusion

GSK3179106 is a potent, selective, and gut-restricted RET kinase inhibitor that has shown
promise in preclinical models of visceral hypersensitivity. Its development was based on a
strong scientific rationale targeting the role of the enteric nervous system in Irritable Bowel
Syndrome. The first-in-human studies demonstrated that GSK3179106 was well-tolerated in
healthy volunteers. While there have been no recent reports on its continued development, the
data gathered on GSK3179106 provides a valuable case study in the design and early-stage
evaluation of gut-restricted kinase inhibitors for non-oncological indications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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